molecular formula C20H26N2O4S B11623660 2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide

2-[N-(2-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(sec-butyl)acetamide

Cat. No.: B11623660
M. Wt: 390.5 g/mol
InChI Key: OWTZVYRDNHLORU-UHFFFAOYSA-N
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Description

N-(BUTAN-2-YL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and anti-inflammatory agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(BUTAN-2-YL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine.

    Acylation: The resulting sulfonamide is then acylated with butan-2-yl chloroacetate under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(BUTAN-2-YL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The acetyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(BUTAN-2-YL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a therapeutic agent due to its sulfonamide structure.

    Industry: Use in the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(BUTAN-2-YL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The compound may interact with specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDE: Lacks the butan-2-yl and acetyl groups.

    N-(BUTAN-2-YL)-2-[N-(2-HYDROXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE: Has a hydroxyl group instead of a methoxy group.

Uniqueness

N-(BUTAN-2-YL)-2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE’s unique combination of functional groups may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C20H26N2O4S

Molecular Weight

390.5 g/mol

IUPAC Name

N-butan-2-yl-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C20H26N2O4S/c1-5-16(3)21-20(23)14-22(18-8-6-7-9-19(18)26-4)27(24,25)17-12-10-15(2)11-13-17/h6-13,16H,5,14H2,1-4H3,(H,21,23)

InChI Key

OWTZVYRDNHLORU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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